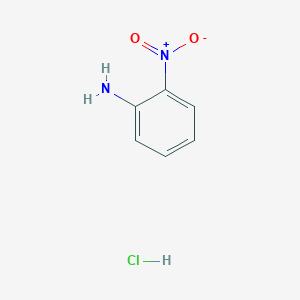
2-Nitroaniline Hydrochloride
Katalognummer B104040
Molekulargewicht: 174.58 g/mol
InChI-Schlüssel: RVOCTLMBKVTNFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05670654
Procedure details


2-Nitroaniline (13.8 g, 0.1 mole) was dissolved in glacial acetic acid (70 mL) by heating on a hot plate. It was cooled to room temperature. Conc. hydrochloric acid (28 mL, 36% solution) was added to form a slurry of 2-nitroaniline hydrochloride. This was done separately in a 500-mL Erlenmeyer flask. It was set for a magnetic stirring in an ice-salt-dry ice bath (-10° C.). Then a solution of sodium nitrite (6.9 g, 0.1 mole) in 20 mL dist. water was added dropwise over 15 min. to the stirring slurry of 2-nitroaniline hydrochloride. A clear light yellow homogeneous solution of the diazonium salt was obtained. This was stirred at the same temperature (-10° to -5° C.) for next 10 min. Resorcinol (12.0 g, about 0.1 mole) was dissolved in 200 mL water in the previously described 4-L reactor which was being cooled in an ice-salt bath and being mechanically stirred, then the diazonium solution was added dropwise through a dropping funnel over 10-15 min. The bright-red azo dye formed instantly. After the complete addition, the reactor was allowed to warm to room temperature as ice melted in the ice-bath. After 2 hours, 1 L water was added to it, stirred, and solid azo dye was allowed to settle (without stirring) for 4 hours. Aqueous part was carefully decanted off from the azo dye. The decanting process was repeated 2 times more in order to remove most of HCl, acetic acid and NaCl. The residual water from the reactor was driven out by azeotropic reflux in 2L of toluene. When no more water came out, toluene was distilled off as much as possible. Residual toluene was removed by using in-house vacuum. Part A is complete at this point while azo dye was not removed from the reactor.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[ClH:11]>C(O)(=O)C>[ClH:11].[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating on a hot plate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(N)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
